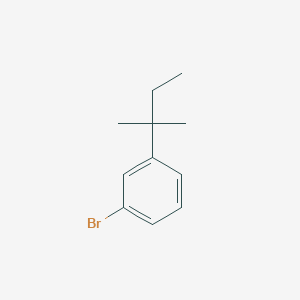

1-Bromo-3-(tert-pentyl)benzene

CAS No.:

Cat. No.: VC15750361

Molecular Formula: C11H15Br

Molecular Weight: 227.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Br |

|---|---|

| Molecular Weight | 227.14 g/mol |

| IUPAC Name | 1-bromo-3-(2-methylbutan-2-yl)benzene |

| Standard InChI | InChI=1S/C11H15Br/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3 |

| Standard InChI Key | BGBRUWVXNLSXGF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C1=CC(=CC=C1)Br |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 1-bromo-3-(2-methylbutan-2-yl)benzene . Its molecular structure consists of a benzene ring with a bromine atom at position 1 and a tert-pentyl group (–C(CH)CHCH) at position 3. The tert-pentyl substituent introduces significant steric bulk, influencing both the compound’s reactivity and physical properties.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.14 g/mol | |

| SMILES | CCC(C)(C)C1=CC(=CC=C1)Br | |

| InChI Key | BGBRUWVXNLSXGF-UHFFFAOYSA-N |

Synthesis and Industrial Preparation

Bromination Strategies

The synthesis of 1-bromo-3-(tert-pentyl)benzene typically involves electrophilic aromatic substitution (EAS) reactions. A patented method for analogous brominated compounds, such as 1-bromo-3,5-dimethyl adamantane, highlights the use of bromine () with catalytic hydrogen bromide () in acetic acid . This approach minimizes by-products and enhances yield by controlling exothermicity through dropwise bromine addition . For tert-pentyl derivatives, Friedel-Crafts alkylation may precede bromination to install the bulky substituent.

Table 2: Optimized Bromination Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | in acetic acid | |

| Temperature Range | 20°C – 50°C | |

| Molar Ratio (:Substrate) | 4:1 – 5:1 |

Challenges in Large-Scale Production

Industrial-scale synthesis faces challenges due to the exothermic nature of bromination. The patent literature emphasizes controlled addition rates and solvent-free conditions to mitigate risks . Post-reaction distillation recovers excess bromine, improving cost efficiency .

Physicochemical Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

NMR: Aromatic protons resonate near 7.2–7.5 ppm, while tert-pentyl methyl groups appear as singlets at ~1.3 ppm.

-

NMR: Quaternary carbons of the tert-pentyl group are observed at ~35 ppm, with aromatic carbons between 120–140 ppm .

Mass Spectrometry: The molecular ion peak () at m/z 227 confirms the molecular weight, with fragmentation patterns dominated by loss of the tert-pentyl group (–CH) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Though not directly cited in drug patents, the tert-pentyl group’s steric bulk makes this compound valuable for synthesizing hindered aromatics in medicinal chemistry. For example, analogous brominated adamantane derivatives are precursors to neuromodulatory agents like memantine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume